3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-[(4-aminophenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9-3-1-7(2-4-9)5-8-6-10(14)13-11(8)15/h1-4,8H,5-6,12H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBLPZOXJHHXGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154121-40-1 | |
| Record name | 3-[(4-aminophenyl)methyl]pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit p450 aromatase, an enzyme involved in the biosynthesis of estrogens
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, which include 3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione, have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that pyrrolidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that pyrrolidine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature.
Biological Activity
3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione, a compound characterized by its pyrrolidine core and an aminophenyl substituent, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 218.25 g/mol. The compound features a pyrrolidine ring substituted with a 4-aminobenzyl group, which is crucial for its biological interactions.
Research indicates that the biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Cytochrome P450 Enzymes : The amino group at the para position of the phenyl ring enhances binding affinity to cytochrome P450 enzymes, which are involved in drug metabolism and steroid hormone biosynthesis .
- Cell Signaling Pathways : The pyrrolidine-2,5-dione core suggests potential interactions with proteins involved in cell signaling and metabolic pathways .
Anticonvulsant Activity
Studies have shown that this compound exhibits anticonvulsant properties . In vitro experiments demonstrated that it acts as a weak inhibitor of all-trans-retinoic acid metabolism in rat liver microsomes, achieving around 68-75% inhibition compared to ketoconazole's 85% . This suggests potential applications in treating epilepsy and related disorders.
Interaction with Biological Targets
The compound has been studied for its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : It has shown moderate inhibitory effects on enzymes involved in metabolic pathways critical for drug metabolism .
- Potential Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer activity through modulation of key signaling pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Chlorophenyl)-pyrrolidine-2,5-dione | Chlorine substituent on phenyl ring | Anticonvulsant activity |
| 1-(2-Fluorophenyl)-3-(4-morpholinophenyl)amino-pyrrolidine-2,5-dione | Fluorine substitution on phenyl | Potential anti-cancer properties |
| 3-(4-Methylphenyl)-pyrrolidine-2,5-dione | Methyl group on phenyl | Analgesic effects |
The presence of the amino group in this compound enhances its pharmacological profile compared to other derivatives, potentially improving its efficacy and specificity in targeting biological pathways.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Anticonvulsant Studies : In a study involving human male genital fibroblasts and HaCat cells, the compound demonstrated a significant reduction in metabolic activity related to retinoic acid metabolism .
- Cancer Research : Investigations into its anticancer properties revealed that certain derivatives exhibited promising results in inhibiting tumor growth in preclinical models .
- Pharmacokinetics : Research focusing on the pharmacokinetic profiles of related compounds indicates that modifications to the amino group can significantly alter bioavailability and efficacy .
Scientific Research Applications
Research indicates that this compound exhibits diverse biological activities:
- Antimicrobial Activity : Preliminary studies suggest that 3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit tumor growth by modulating key signaling pathways involved in cancer progression . Its derivatives have demonstrated activity against various cancer cell lines, indicating potential therapeutic applications in oncology.
- Anticonvulsant Properties : The compound has shown promise as an anticonvulsant agent. In studies involving human male genital fibroblasts and HaCat cells, it acted as a weak inhibitor of all-trans-retinoic acid metabolism, suggesting potential applications in epilepsy treatment .
Case Studies and Research Findings
Several case studies highlight the therapeutic potential of this compound:
- Anticonvulsant Studies : In vitro experiments demonstrated that this compound significantly reduced metabolic activity related to retinoic acid metabolism in human cell cultures .
- Cancer Research : Investigations into its anticancer properties revealed that certain derivatives exhibited promising results in inhibiting tumor growth in preclinical models. For instance, treatment with related compounds resulted in significant tumor size reduction in mouse models .
- Pharmacokinetics : Research focusing on the pharmacokinetic profiles of related compounds indicates that modifications to the amino group can significantly alter bioavailability and efficacy, suggesting avenues for optimizing therapeutic applications .
Comparison with Similar Compounds
Key Observations:
Anticonvulsant Activity: The 3-methylthiophen-2-yl derivative (Compound 4) demonstrated potent activity in the maximal electroshock (MES) test (ED₅₀ = 62.14 mg/kg), outperforming valproic acid and ethosuximide in preclinical models . In contrast, N-phenylpiperazine derivatives (e.g., Compound 164) showed even higher potency (ED₅₀ = 16.13 mg/kg) , suggesting that nitrogen-containing linkers enhance anticonvulsant efficacy. The 4-aminophenylmethyl group in the target compound lacks direct anticonvulsant data but shares structural similarities with these active analogs. Its methyl linker may reduce steric hindrance compared to bulkier substituents.
Enzyme Inhibition: 3-(4-Aminophenyl)pyrrolidine-2,5-dione (without a methyl linker) exhibited moderate aromatase inhibition (IC₅₀ = 20 µM) , whereas 4-aminophenethyl analogs (e.g., Compound 3 in ) showed comparable activity (IC₅₀ = 23.8 µM) to aminoglutethimide . This suggests that extending the linker (methyl vs.
Receptor Affinity: Indole-substituted derivatives (e.g., 3-(1H-indol-3-yl)pyrrolidine-2,5-dione) demonstrated high affinity for 5-HT1A receptors (Ki = 3.2 nM) due to the indole moiety’s compatibility with serotoninergic targets . The 4-aminophenylmethyl group in the target compound may instead favor interactions with amine-sensitive enzymes or transporters.
Structure-Activity Relationship (SAR) Insights
- Linker Length and Flexibility: Propyl or methylene linkers (e.g., in ’s thiophene derivatives) improve anticonvulsant activity compared to acetamide linkers, likely due to enhanced conformational flexibility .
- Aromatic Substituents: Electron-withdrawing groups (e.g., trifluoromethyl, chlorine) on aryl rings enhance antiseizure activity (e.g., Compound 9 in ) . The 4-aminophenyl group’s electron-donating nature may redirect activity toward enzyme inhibition rather than ion channel modulation.
N1 Substitutions :
Pharmacological Profile Comparison
Table 2: Pharmacokinetic and Toxicity Data
- The target compound’s lack of neurotoxicity data limits direct comparison, but its structural simplicity suggests a favorable safety profile.
Preparation Methods
Preparation Methods
Standard Synthetic Approach and Limitations
The classical approach to synthesizing 3-(4-aminophenyl)pyrrolidine-2,5-dione involves the condensation of 4-aminobenzyl derivatives with succinic anhydride or related pyrrolidine-2,5-dione precursors. However, this method often results in low yields and impurities due to the sensitivity of the amino group and potential side reactions during ring closure.
Alternative Strategies and Improvements
Protection of the Amino Group
To circumvent difficulties caused by the free amino group, protection strategies are employed. For example, the amino group can be temporarily protected as an amide or carbamate during condensation, then deprotected after ring closure. This approach improves selectivity and yield but requires additional steps.
Use of Reductive Amination and Ring Formation
A patent describing related pyrrolidinol derivatives suggests a multi-step synthesis involving:
- Formation of pyrrolidinol intermediates via ring formation reactions.
- Subsequent methylation or substitution at nitrogen sites.
- Use of reducing agents such as sodium borohydride or borane complexes to facilitate conversion of intermediates to the desired pyrrolidine-2,5-dione structure.
Though this patent focuses on 1-methyl-3-pyrrolidinol, the methodology is adaptable to the synthesis of 3-[(4-aminophenyl)methyl]pyrrolidine-2,5-dione by modifying the aromatic substituent and ring closure conditions.
Reaction Conditions and Solvents
Typical solvents for these reactions include tetrahydrofuran (THF), ethanol, or toluene, chosen for their ability to dissolve reactants and facilitate ring closure. Reaction temperatures range from ambient to reflux conditions depending on the step. Cooling and controlled addition of reagents are used to minimize side reactions.
Purification Techniques
Purification often involves recrystallization from suitable solvents or chromatographic methods to separate the desired product from unreacted starting materials and side products. Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structure.
Data Table: Summary of Preparation Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino group protection | Carbamate or amide formation | Improves selectivity, requires later deprotection |
| Ring closure | Succinic anhydride or equivalent, reflux in THF or toluene | Sensitive to amino group presence |
| Reduction (if applicable) | Sodium borohydride or borane complexes | Converts intermediates to pyrrolidine-2,5-dione |
| Purification | Recrystallization, HPLC | Ensures high purity |
| Analytical verification | NMR, HPLC, enzyme inhibition assays | Confirms structure and bioactivity |
Research Findings and Analysis
- The primary amine moiety on the phenyl ring is crucial for biological activity, thus synthetic methods must preserve this functionality without causing side reactions.
- Attempts to prepare the compound without amino group protection result in low yields and impurities.
- Reductive methods and controlled ring closure reactions improve the overall synthesis efficiency.
- The compound’s moderate inhibitory activity in enzyme assays correlates with the difficulty in synthesis, suggesting that impurities or incomplete reactions affect bioactivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(4-Aminophenyl)methyl]pyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via aza-Michael addition using maleimide derivatives and 4-aminobenzylamine. Key factors include solvent polarity (e.g., DMF vs. THF), temperature (60–80°C), and catalysts like TMEDA to enhance regioselectivity . Optimization via fractional factorial design (e.g., varying stoichiometry, time) is critical to minimize side products like N-alkylated impurities .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Combine - and -NMR to confirm substitution patterns at the pyrrolidine ring and aromatic protons. IR spectroscopy identifies carbonyl stretching (~1700 cm) and NH bending (~1600 cm). High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error .
Q. How does the electronic environment of the 4-aminophenyl group affect the compound’s reactivity in nucleophilic reactions?
- Methodological Answer : The electron-donating NH group activates the aromatic ring for electrophilic substitution, but steric hindrance from the methylene bridge may limit reactivity. Computational studies (DFT) can model charge distribution to predict sites for functionalization, such as para-substitution on the aryl ring .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and control for compound stability in media (e.g., HPLC monitoring). Meta-analysis of structure-activity relationships (SAR) across studies helps identify critical substituents .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity for target proteins?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict interactions with active sites. Focus on modifying the pyrrolidine ring’s conformation or introducing halogen substituents to improve van der Waals contacts. Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What experimental design principles optimize catalytic asymmetric synthesis of enantiopure derivatives?
- Methodological Answer : Apply Box-Behnken design to test chiral catalysts (e.g., BINOL-derived phosphoric acids), solvent polarity, and temperature. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column). Reaction kinetics studies (e.g., Eyring plots) reveal entropy-driven pathways for stereocontrol .
Q. How do crystallographic data inform the solid-state stability and polymorphism of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) identifies hydrogen-bonding networks (e.g., N–H···O interactions) that stabilize specific polymorphs. Compare with PXRD patterns of bulk samples to detect undesired crystalline forms. Thermal analysis (DSC/TGA) correlates stability with packing efficiency .
Methodological Challenges and Solutions
Q. How to address low reproducibility in scaled-up synthesis?
- Solution : Implement process analytical technology (PAT) like in-situ FTIR to monitor reaction progression. Use flow chemistry systems to maintain consistent mixing and temperature gradients, reducing batch-to-batch variability .
Q. What analytical approaches differentiate degradation products during long-term stability studies?
- Solution : Accelerated stability testing (40°C/75% RH) coupled with LC-MS/MS identifies hydrolytic cleavage of the pyrrolidine ring or oxidation of the NH group. Forced degradation under acidic/alkaline conditions helps map degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
